molecular formula C12H11NO B3331218 4-Amino-[1,1'-biphenyl]-2-ol CAS No. 793663-58-8

4-Amino-[1,1'-biphenyl]-2-ol

Cat. No.: B3331218
CAS No.: 793663-58-8
M. Wt: 185.22 g/mol
InChI Key: COBKZOTUEVJZMF-UHFFFAOYSA-N
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Description

4-Amino-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C12H11NO It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a hydroxyl group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-[1,1’-biphenyl]-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-nitro-[1,1’-biphenyl]-2-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the use of 4-azido-[1,1’-biphenyl]-2-ol, which can be reduced using diphosphorus tetraiodide in benzene, followed by hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production of 4-Amino-[1,1’-biphenyl]-2-ol typically involves large-scale reduction processes using hydrogenation techniques. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-Amino-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-[1,1’-biphenyl]: Lacks the hydroxyl group, which affects its chemical reactivity and biological activity.

    4-Hydroxy-[1,1’-biphenyl]: Lacks the amino group, resulting in different chemical and biological properties.

Uniqueness

4-Amino-[1,1’-biphenyl]-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-2-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBKZOTUEVJZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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